N-benzyl-2-iodobenzamide

Overview

Description

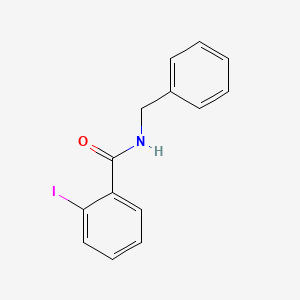

N-benzyl-2-iodobenzamide is an organic compound with the molecular formula C14H12INO. It is a benzamide derivative where the benzyl group is attached to the nitrogen atom of the amide, and an iodine atom is substituted at the ortho position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-2-iodobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-iodobenzoic acid with benzylamine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) and dichloromethane (DCM) at room temperature . Another method involves the use of oxalyl chloride and triethylamine in DCM and N,N-dimethylformamide (DMF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically follows similar protocols as those used in laboratory settings, with adjustments for scale and efficiency. Industrial synthesis would likely involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-iodobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Coupling Reactions: Palladium catalysts, along with bases like cesium carbonate and ligands such as triphenylphosphine, are commonly used in solvents like DCM.

Major Products Formed

Substitution Products: Depending on the nucleophile, products like azides or nitriles can be formed.

Coupling Products: Products with new carbon-carbon bonds, such as biaryl compounds, are typically formed in coupling reactions.

Scientific Research Applications

N-benzyl-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-2-iodobenzamide depends on the specific chemical reactions it undergoes. For example, in copper-catalyzed tandem reactions, the mechanism likely involves oxidative addition, reductive elimination, and cyclization steps facilitated by the copper catalyst. In biological systems, its derivatives may interact with molecular targets such as DNA or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2-chlorobenzamide

- N-benzyl-2-bromobenzamide

- N-benzyl-2-fluorobenzamide

Uniqueness

N-benzyl-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom’s larger size and lower electronegativity make it more reactive in substitution and coupling reactions, allowing for the formation of a wider variety of products .

Biological Activity

N-benzyl-2-iodobenzamide is a compound that has garnered attention for its significant biological activities, particularly in cancer research and antibacterial applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a benzyl group and an iodine atom attached to a benzamide structure. This configuration enhances its electrophilic properties, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit various cancer cell lines through mechanisms such as:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from proliferating.

A study highlighted its efficacy against specific cancer types, demonstrating significant inhibition of cell growth in vitro. The compound's mechanism often involves binding to proteins that play critical roles in cancer progression, effectively inhibiting their activity.

Antibacterial Activity

In addition to its anticancer effects, derivatives of this compound have been explored for their antibacterial properties. These compounds interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth. This dual functionality makes this compound a promising candidate for further drug development.

The biological activity of this compound can be attributed to its interaction with various biological targets, including:

- Enzymes : The compound can inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptors : It may bind to specific receptors, modulating their activity and influencing cellular responses.

The iodine atom in the structure allows for halogen bonding, enhancing the compound's binding affinity to target proteins. The amide group can form hydrogen bonds, further stabilizing these interactions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-benzyl-2-chlorobenzamide | Contains chlorine instead of iodine | Less reactive than its iodinated counterpart |

| N-benzylbenzamide | Lacks the halogen substituent | More stable but less reactive |

| 2-Iodobenzamide | Does not contain the benzyl group | More reactive due to the absence of steric hindrance |

| N-(4-fluorobenzyl)-2-iodobenzamide | Contains fluorine instead of chlorine or bromine | Different reactivity profile due to fluorine's electronegativity |

This compound stands out due to its balance of reactivity and stability, making it particularly useful in synthetic applications and biological studies.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- Anticancer Efficacy : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and caused cell cycle arrest at specific phases .

- Antibacterial Studies : Research indicated that derivatives of this compound showed promising antibacterial activity against various strains, suggesting potential use as an antimicrobial agent in clinical settings.

- Mechanistic Insights : Investigations into the mechanism revealed that this compound interacts with key enzymes involved in metabolic pathways critical for cancer cell survival. This interaction provides insights into potential therapeutic strategies targeting these pathways .

Properties

IUPAC Name |

N-benzyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO/c15-13-9-5-4-8-12(13)14(17)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHKXZHSHGGFNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.